

# (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure

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## Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

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An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

## Executive Summary

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant biological activities and applications as a precursor in organic synthesis.<sup>[1][2]</sup> The presence of chlorine and fluorine substituents on the phenyl ring can modulate the molecule's physicochemical properties and biological efficacy, making it a compound of interest for researchers in medicinal chemistry and materials science. <sup>[1]</sup> This guide provides a comprehensive overview of the molecule, detailing a robust synthesis protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization methodologies, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

## Molecular Structure and Physicochemical Properties

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of  $\alpha,\beta$ -unsaturated carboxylic acids. The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer. The core structure consists of a phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4, attached to an acrylic acid moiety.

The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[3]

## Structural Diagram

Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

## Physicochemical Data Summary

The following table summarizes key computed and expected properties for the target molecule.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClFO <sub>2</sub>	-
Molecular Weight	200.59 g/mol	[4]
Appearance	White to off-white crystalline solid	Expected
Melting Point	28-30 °C (for 3-Chloro-4-fluorobenzaldehyde)	[5]
Solubility	Sparingly soluble in water, soluble in polar organic solvents	[6]
CAS Number	Not directly available; similar compounds exist (e.g., 174603-37-3 for the 2-chloro-4-fluoro isomer)	[4][7]

Note: The melting point of the starting material is provided for reference, as the exact value for the final product is not readily available in the searched literature.

## Synthesis Protocol: Knoevenagel-Doebner Condensation

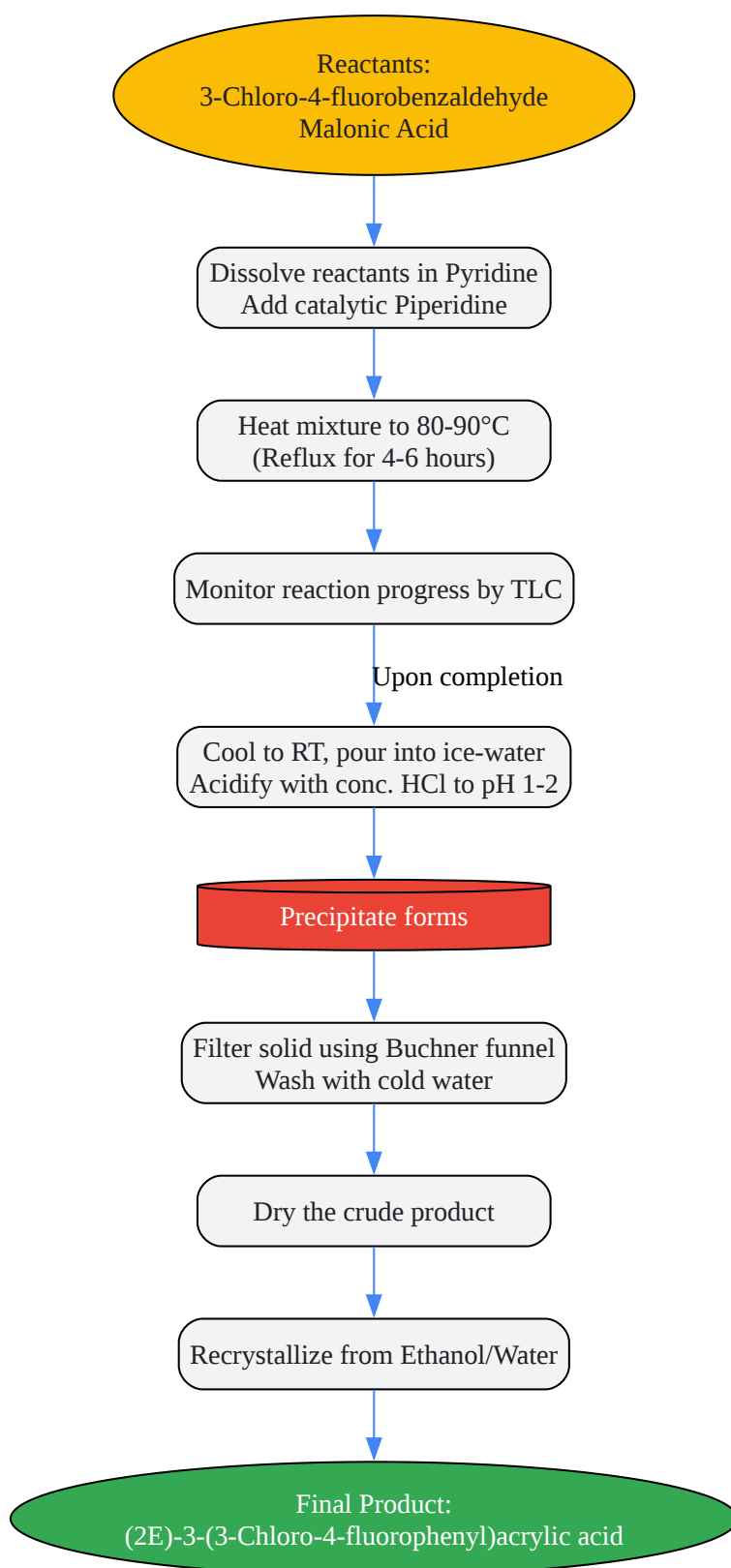
The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[8][9][10] The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and

piperidine, is particularly effective as it facilitates condensation followed by in-situ decarboxylation to yield the desired  $\alpha,\beta$ -unsaturated acid.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Causality of Experimental Choices

- **Reactants:** 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[\[14\]](#)[\[15\]](#) Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion precursor.[\[11\]](#)
- **Catalyst/Solvent System:** Pyridine is used as a weakly basic solvent, while a catalytic amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the reactive enolate nucleophile.[\[9\]](#)[\[12\]](#) This combination is crucial for driving the reaction to completion while minimizing side reactions like the self-condensation of the aldehyde.[\[12\]](#)
- **Reaction Control:** The reaction is heated to facilitate both the initial condensation and the subsequent decarboxylation step, which drives the equilibrium towards the final product. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

## Step-by-Step Experimental Protocol

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).
- **Reagents:** Add malonic acid (12.0 mmol, 1.25 g) to the flask.
- **Solvent and Catalyst:** Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as the catalyst.<sup>[9]</sup>
- **Reaction:** Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice and 20 mL of water.
- **Precipitation:** Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. A solid precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride.
- **Purification:** Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

## Analytical Characterization

To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid, a combination of spectroscopic techniques is essential. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.<sup>[16][17]</sup>

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

<sup>1</sup> H NMR (Predicted, CDCl <sub>3</sub> , 400 MHz)	δ (ppm)	Multiplicity	Coupling (J, Hz)	Assignment
Carboxylic Acid	~12.0	br s	-	-COOH
Aromatic	~7.6-7.8	m	-	Ar-H
Aromatic	~7.1-7.3	t	~8.6	Ar-H
Vinylic (β-H)	~7.7	d	~16.0	Ar-CH=
Vinylic (α-H)	~6.4	d	~16.0	=CH-COOH

- Justification: The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically deshielded and appears as a broad singlet. The aromatic protons will exhibit complex splitting due to <sup>3</sup>JHH, <sup>4</sup>JHH, and JHF couplings.

<sup>13</sup> C NMR (Predicted, CDCl <sub>3</sub> , 100 MHz)	δ (ppm)	Assignment
Carbonyl	~171-172	-COOH
Aromatic (C-F)	~160 (d, <sup>1</sup> JCF ≈ 250 Hz)	C-F
Vinylic (β-C)	~142-144	Ar-CH=
Aromatic (C-Cl)	~134-136	C-Cl
Aromatic	~120-132	Ar-C, Ar-CH
Vinylic (α-C)	~118-120	=CH-COOH

- Justification: The carbonyl carbon is highly deshielded. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Broad
C=O stretch (Carboxylic Acid)	1680-1710	Strong
C=C stretch (Alkene)	1625-1645	Medium
C=C stretch (Aromatic)	1450-1600	Medium-Weak
C-F stretch	1100-1250	Strong
C-Cl stretch	700-850	Strong

- Justification: The spectrum will be dominated by a very broad O-H stretch and a strong carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give rise to characteristic strong absorptions.[\[17\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique	Expected m/z	Interpretation
ESI-MS (-)	200/202	[M-H] <sup>-</sup> ion
HRMS	199.9989	Calculated for C <sub>9</sub> H <sub>5</sub> ClFO <sub>2</sub> <sup>-</sup>

- Justification: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

## Potential Applications and Biological Significance

While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the broader class of cinnamic acid derivatives is a subject of intense research due to its wide range of pharmacological activities.[1][2][21]

- **Antimicrobial and Antifungal Agents:** Cinnamic acid derivatives have shown efficacy against various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[1]
- **Anticancer Therapeutics:** Many natural and synthetic cinnamic acid analogues exhibit anticancer properties.[1] They can act as precursors for synthesizing more complex molecules with therapeutic potential.
- **Neuroprotective Agents:** Some cinnamides have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases or ischemic events.[8]
- **Industrial Intermediates:** These compounds are valuable building blocks in organic synthesis for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and steric profile that could be exploited in the rational design of targeted therapeutic agents or functional materials.

## Safety and Handling

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]
- **Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials.

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## References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-(2-(4-(3-(3-Chloro-4-fluorophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | C<sub>24</sub>H<sub>15</sub>ClF<sub>2</sub>N<sub>2</sub>O<sub>4</sub> | CID 44402474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]
- 6. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]
- 7. 174603-37-3|(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. bepls.com [bepls.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. 3-Chloro-4-fluorobenzaldehyde | C<sub>7</sub>H<sub>4</sub>ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. mdpi.com [mdpi.com]
- 17. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
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